molecular formula C17H16N2O3 B4109441 5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B4109441
M. Wt: 296.32 g/mol
InChI Key: DAIPTNBTEJEIJJ-UHFFFAOYSA-N
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Description

5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenoxy group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenol with ethyl bromoacetate to form 1-(4-methoxyphenoxy)ethyl bromide. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The final cyclization step involves the treatment of the hydrazone with a suitable oxidizing agent, such as iodine or bromine, to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted oxadiazoles .

Scientific Research Applications

5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the oxadiazole ring.

Properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(21-15-10-8-14(20-2)9-11-15)17-18-16(19-22-17)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIPTNBTEJEIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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